molecular formula C15H14O3 B8166529 Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166529
M. Wt: 242.27 g/mol
InChI Key: ZDIMGEVOYBPEBD-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core with a hydroxyl group at the 6th position, a methyl group at the 4’ position, and a carboxylate ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl core provides a rigid framework that can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybiphenyl: Lacks the carboxylate ester group and has different reactivity and applications.

    4-Methylbiphenyl: Lacks the hydroxyl and carboxylate ester groups, resulting in different chemical properties.

    Biphenyl-3-carboxylic acid:

Uniqueness

Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of functional groups present on the biphenyl core. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-hydroxy-3-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMGEVOYBPEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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